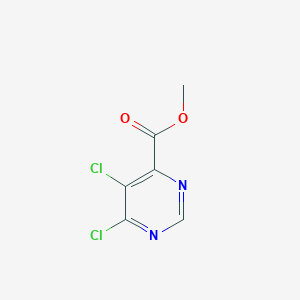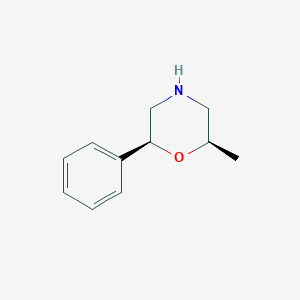![molecular formula C6H7F3O B6283799 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one CAS No. 1932033-20-9](/img/no-structure.png)
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds contribute to the unique properties of these compounds.Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds have unique physical and chemical properties. For example, they have a high molecular weight and are usually liquid at room temperature .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions in the field of trifluoromethyl-containing compounds include the development of new synthesis methods and the exploration of their applications in various fields . For example, recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves the conversion of a cyclopropane derivative to the desired ketone through a series of reactions.", "Starting Materials": [ "1,1,1-Trifluoro-2-bromoethane", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of 1,1,1-Trifluoro-2-bromoethane by reacting 1,1,1-Trifluoroethane with Bromine in the presence of Sodium hydroxide.", "Step 2: Preparation of 1,1,1-Trifluoro-2-cyclopropylethane by reacting 1,1,1-Trifluoro-2-bromoethane with Cyclopropane in the presence of Sodium hydride.", "Step 3: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol by reacting 1,1,1-Trifluoro-2-cyclopropylethane with Hydrochloric acid in Methanol.", "Step 4: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one by reacting 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol with Sodium bicarbonate in Ethyl acetate and then with Sodium chloride in Water." ] } | |
Número CAS |
1932033-20-9 |
Nombre del producto |
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one |
Fórmula molecular |
C6H7F3O |
Peso molecular |
152.1 |
Pureza |
91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




